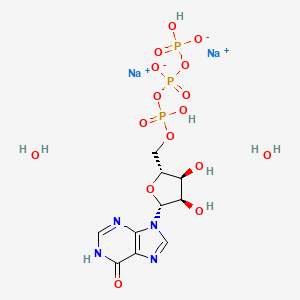
ManNaz
Vue d'ensemble
Description
N-Azidoacetylmannosamine-tetraacylated: is a synthetic azide-labeled sugar used extensively in glycobiology research. This compound is known for its ability to incorporate into glycoproteins through metabolic labeling, providing a highly specific method for studying glycosylation processes in living cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Azidoacetylmannosamine-tetraacylated involves the acetylation of N-Azidoacetylmannosamine. The process typically includes the following steps:
Purification: The product is purified using standard chromatographic techniques to obtain the pure tetraacylated compound.
Industrial Production Methods: Industrial production of N-Azidoacetylmannosamine-tetraacylated follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of N-Azidoacetylmannosamine are acetylated using acetic anhydride and a base.
Crystallization and Purification: The product is crystallized and purified using industrial-scale chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-Azidoacetylmannosamine-tetraacylated undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Staudinger Ligation: The azide group reacts with phosphines to form amides.
Common Reagents and Conditions:
Click Chemistry: Copper(I) bromide and sodium ascorbate are commonly used as catalysts.
Staudinger Ligation: Triphenylphosphine is used as the reagent.
Major Products:
Click Chemistry: The major product is a triazole derivative.
Staudinger Ligation: The major product is an amide derivative.
Applications De Recherche Scientifique
N-Azidoacetylmannosamine-tetraacylated has numerous applications in scientific research:
Glycobiology: Used for metabolic labeling of glycoproteins to study glycosylation pathways.
Cell Biology: Facilitates the study of cell surface glycoproteins and their roles in cell signaling and communication.
Medicine: Used in the development of diagnostic tools and therapeutic agents targeting glycosylated proteins.
Chemistry: Employed in bioorthogonal chemistry for the selective labeling and detection of biomolecules.
Mécanisme D'action
N-Azidoacetylmannosamine-tetraacylated is metabolically incorporated into glycoproteins through the glycosylation pathway. Once inside the cell, it is converted into an azido-sialic acid derivative, which is then incorporated into glycoproteins on the cell surface . The azide group can be targeted for detection or conjugation using click chemistry or Staudinger ligation .
Comparaison Avec Des Composés Similaires
N-Azidoacetylglucosamine-tetraacylated: Used for labeling O-linked glycosylation.
N-Azidoacetylgalactosamine-tetraacylated: Also used for labeling O-linked glycosylation.
Uniqueness: N-Azidoacetylmannosamine-tetraacylated is unique in its ability to specifically label N-linked glycosylation pathways, whereas similar compounds like N-Azidoacetylglucosamine-tetraacylated and N-Azidoacetylgalactosamine-tetraacylated are used for O-linked glycosylation .
Propriétés
IUPAC Name |
2-azido-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNOHTDETQTADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3262762.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3262763.png)
